(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
Overview
Description
®-1-N-Boc-piperazine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C11H20N2O4. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a methyl ester functional group. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, pesticides, and functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-N-Boc-piperazine-2-carboxylic acid methyl ester typically involves the reaction of piperazine with Boc-protected glycine methyl ester. The process can be adjusted based on specific needs and conditions. One common method involves the following steps:
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.
Coupling Reaction: The Boc-protected piperazine is then coupled with glycine methyl ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-N-Boc-piperazine-2-carboxylic acid methyl ester may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures (2–8 °C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
®-1-N-Boc-piperazine-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for the hydrolysis of the methyl ester group.
Oxidizing Agents: Agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Free Amine: Removal of the Boc group yields the free amine.
Carboxylic Acid: Hydrolysis of the methyl ester group yields the corresponding carboxylic acid.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions, various derivatives can be formed.
Scientific Research Applications
®-1-N-Boc-piperazine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of functional materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of ®-1-N-Boc-piperazine-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc protecting group is removed in vivo to release the active drug. The released drug can then interact with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Another Boc-protected piperazine derivative used in organic synthesis.
Methyl ®-4-Boc-piperazine-2-carboxylate: A similar compound with a different substitution pattern on the piperazine ring.
®-4-N-Boc-Piperazine-2-Carboxylic Acid Methyl Ester: A closely related compound with a similar structure
Uniqueness
®-1-N-Boc-piperazine-2-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of both the Boc protecting group and the methyl ester functional group. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of a wide range of compounds .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXKHIPPSTYCKO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426587 | |
Record name | 1-tert-Butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252990-05-9 | |
Record name | 1-tert-Butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 252990-05-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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